Urokinase Substrate I, Colorimetric

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

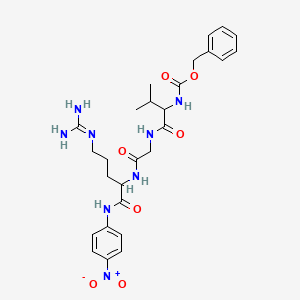

Urokinase Substrate I, Colorimetric, also known as Z-Val-Gly-Arg-pNA, is a synthetic amino acid substrate used primarily in biochemical assays to measure the activity of urokinase, an enzyme that converts plasminogen to plasmin. This conversion is crucial in the process of fibrinolysis, which is the breakdown of blood clots. The substrate is colorimetric, meaning it produces a color change when cleaved by urokinase, allowing for easy quantification of enzyme activity .

準備方法

Synthetic Routes and Reaction Conditions

Urokinase Substrate I, Colorimetric, is synthesized through a series of peptide coupling reactions. The sequence Z-Val-Gly-Arg-pNA is constructed by sequentially coupling protected amino acids. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .

Industrial Production Methods

In an industrial setting, the production of Urokinase Substrate I involves large-scale peptide synthesis using automated peptide synthesizers. The process includes the following steps:

Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.

Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the free peptide.

Purification: The crude peptide is purified using HPLC to remove impurities and achieve the desired purity level

化学反応の分析

Types of Reactions

Urokinase Substrate I undergoes hydrolysis when exposed to urokinase. The enzyme cleaves the peptide bond between the arginine and p-nitroaniline (pNA) moieties, releasing pNA, which can be quantified by measuring absorbance at 405 nm .

Common Reagents and Conditions

Reagents: Urokinase enzyme, buffer solutions (e.g., Tris-HCl), and water.

Conditions: The reaction is typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions

Major Products

The primary product of the reaction is p-nitroaniline, which is released upon cleavage of the substrate by urokinase. This product is detected colorimetrically, providing a measure of urokinase activity .

科学的研究の応用

Urokinase Substrate I, Colorimetric, has a wide range of applications in scientific research:

Biochemistry: Used to study the activity of urokinase and other serine proteases.

Medicine: Employed in assays to measure fibrinolytic activity, which is important in understanding and treating conditions related to blood clotting.

Drug Development: Utilized in screening for inhibitors of urokinase, which could be potential therapeutic agents for diseases involving excessive clot formation.

Industrial Applications: Applied in quality control processes to ensure the activity of urokinase in pharmaceutical preparations

作用機序

Urokinase Substrate I functions by mimicking the natural substrate of urokinase. When urokinase cleaves the substrate, it releases p-nitroaniline, which can be measured spectrophotometrically. The mechanism involves the hydrolysis of the peptide bond between arginine and p-nitroaniline, facilitated by the serine protease activity of urokinase .

類似化合物との比較

Similar Compounds

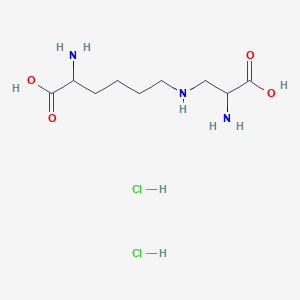

Benzoyl-Arg-pNA: Another colorimetric substrate used to measure the activity of serine proteases.

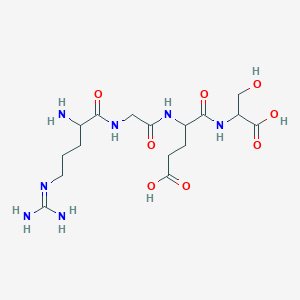

Acetyl-Gly-Arg-pNA: Similar in structure and function, used in various protease assays.

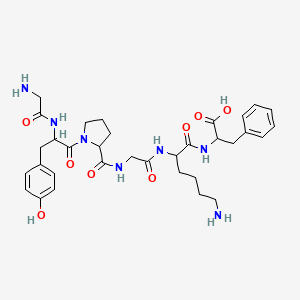

Suc-Ala-Ala-Pro-Phe-pNA: A substrate for chymotrypsin-like proteases

Uniqueness

Urokinase Substrate I is unique due to its specific sequence (Z-Val-Gly-Arg-pNA), which makes it highly selective for urokinase. This selectivity allows for precise measurement of urokinase activity without interference from other proteases .

特性

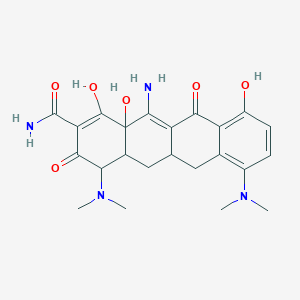

分子式 |

C27H36N8O7 |

|---|---|

分子量 |

584.6 g/mol |

IUPAC名 |

benzyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C27H36N8O7/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30) |

InChIキー |

PPUGEVRMBYCGHM-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12318730.png)

![2-Methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12318736.png)

![2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12318744.png)

![N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide](/img/structure/B12318749.png)

![(4S)-8-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid](/img/structure/B12318770.png)

![2-(6,16-Dihydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12318795.png)